Ethyl1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride
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Overview
Description
Ethyl1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Pictet-Spengler reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
Ethyl1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A derivative with carboxylic acid functionality.
1,2,3,4-Tetrahydroisoquinoline-1-carboxylate: Another ester derivative with different substitution patterns.
Uniqueness
Ethyl1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride is unique due to its specific ester and hydrochloride functionalities, which confer distinct chemical properties and reactivity. These features make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
949922-64-9 |
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Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)10-3-4-11-8-13-6-5-9(11)7-10;/h3-4,7,13H,2,5-6,8H2,1H3;1H |
InChI Key |
DHZAPJDNTVTAJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CNCC2)C=C1.Cl |
Origin of Product |
United States |
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